
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
概要
説明
“2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid” is a small organic molecule with the molecular formula C11H9NO4 . It is a member of the coumarin family of compounds, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of “this compound” involves several stages. The crude product could be used in the next step without further purification . The reaction was quenched with 2M HCl (pH adjusted to 2), and extracted with THF: EtOAc (5:1) three times .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic techniques such as HRMS, EIMS, IR, UV–Vis, 1 H-NMR, 13 C { 1 H} NMR and DEPT-135 spectra .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. The organic phase was concentrated to afford the crude product .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point, molar refractivity, lipophilicity, water solubility, and more . It is soluble in DMSO and methanol .科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Čačić et al. (2006) discusses the synthesis of various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which is closely related to the compound . These derivatives include Schiff's bases, various hydrazides, and other compounds. Their synthesis plays a key role in developing new compounds with potential antimicrobial activities (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antibacterial Activity and Synthesis of Thiazolidin-4-ones
In 2009, Čačić et al. reported on the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. These compounds were synthesized and characterized for their structure, and they were planned to be screened for antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Synthesis of Coumarino[6,7-d]oxazoles
Another study by Čačić et al. (2006) explored the synthesis of coumarino[6,7-d]oxazoles from (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid ethyl ester. These nitrogen analogs of psoralens were synthesized and evaluated for their antibacterial and antifungal activities (Čačić, Trkovnik, Čačić, & Has-Schön, 2006).
Antineoplastic Activity of Pyrano[3,2-c]chromene Derivatives
Gašparová et al. (2013) synthesized 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-2-one derivatives and evaluated their antineoplastic activities on a panel of 60 human tumor cell lines. This study highlights the potential of derivatives of 2H-chromen-3-yl compounds in cancer research (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Synthesis of Aromatic Carbamates with Chromen-2-one Fragment
In 2014, Velikorodov et al. conducted a study on the synthesis of aromatic carbamates derivatives featuring a chromen-2-one fragment. This research contributes to the development of new compounds with potential application in various fields of chemistry and pharmacology (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid are currently unknown. The compound is a derivative of coumarin , which has been widely studied for its diverse biological activities.
Mode of Action
As a derivative of coumarin, it may share some of the biological activities of coumarin compounds, which include anti-inflammatory, antioxidant, and antimicrobial effects . .
Biochemical Pathways
Coumarin derivatives have been shown to interact with various biochemical pathways, including those involved in inflammation and oxidative stress . .
Result of Action
Based on its structural similarity to coumarin, it may have anti-inflammatory, antioxidant, and antimicrobial effects . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well studied. Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of the compound. The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
生化学分析
Biochemical Properties
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been demonstrated to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, this compound has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, thereby influencing various biochemical pathways. For example, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of drug metabolism, leading to increased drug efficacy or toxicity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism and detoxification . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in the biotransformation of xenobiotics . These interactions can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function . The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, thereby influencing its biochemical effects .
特性
IUPAC Name |
2-(7-amino-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASMQQUFOLZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476510 | |
| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85157-21-7 | |
| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




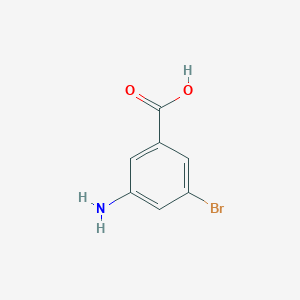
![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)
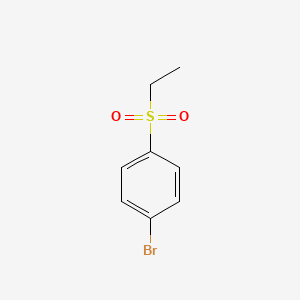

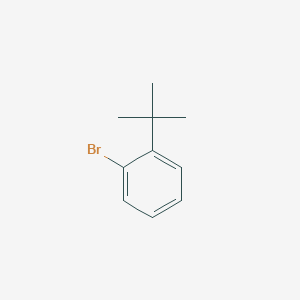
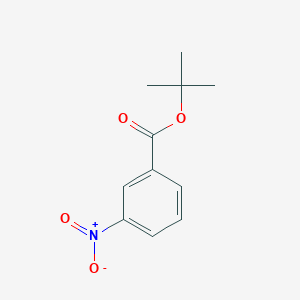

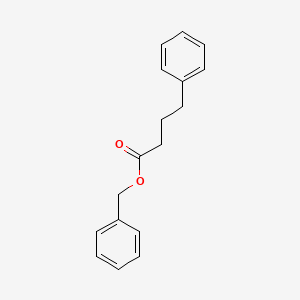
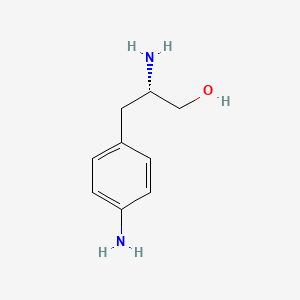
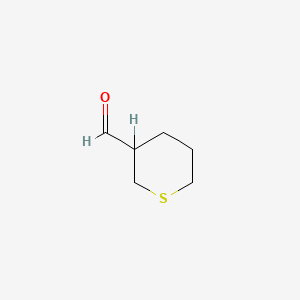


![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)